molecular formula C23H22N4O3S B11014043 N-{(2S)-1-[(2-hydroxy-2-phenylethyl)amino]-1-oxopropan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{(2S)-1-[(2-hydroxy-2-phenylethyl)amino]-1-oxopropan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11014043
M. Wt: 434.5 g/mol
InChI Key: SGCOZOJVNOCUQY-FUKCDUGKSA-N
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Description

N-{(1S)-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE: is a complex organic compound that features a benzothiazole ring, a pyrrole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1S)-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole core, followed by the introduction of the pyrrole ring and the carboxamide group. Key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Pyrrole Moiety: This step involves the reaction of the benzothiazole intermediate with a pyrrole derivative under acidic or basic conditions.

    Formation of the Carboxamide Group: The final step involves the coupling of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(1S)-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but can include the use of acids, bases, or specific catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{(1S)-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Biological Research: The compound is used to investigate biological pathways and molecular interactions.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(1S)-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1S,2S)-2-HYDROXY-1-METHYL-2-PHENYLETHYL)-N-METHYLBUTANAMIDE
  • Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-

Uniqueness

N-{(1S)-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring, pyrrole moiety, and carboxamide group sets it apart from other similar compounds.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[(2S)-1-[(2-hydroxy-2-phenylethyl)amino]-1-oxopropan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C23H22N4O3S/c1-15(21(29)24-14-19(28)16-7-3-2-4-8-16)25-22(30)17-9-10-18-20(13-17)31-23(26-18)27-11-5-6-12-27/h2-13,15,19,28H,14H2,1H3,(H,24,29)(H,25,30)/t15-,19?/m0/s1

InChI Key

SGCOZOJVNOCUQY-FUKCDUGKSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(C1=CC=CC=C1)O)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Canonical SMILES

CC(C(=O)NCC(C1=CC=CC=C1)O)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

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